molecular formula C12H9F3N2O2 B1439078 2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate CAS No. 1087798-11-5

2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate

Cat. No. B1439078
CAS RN: 1087798-11-5
M. Wt: 270.21 g/mol
InChI Key: QARMLTHMRWDLCB-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate” is a chemical compound with the CAS Number: 1087798-11-5 . It has a molecular weight of 270.21 and its IUPAC name is 2,2,2-trifluoroethyl 8-quinolinylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-9-5-1-3-8-4-2-6-16-10(8)9/h1-6H,7H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate has been studied for its potential applications in a variety of areas, including drug development, chemical synthesis, and lab experiments. In drug development, this compound has been studied for its potential as a novel therapeutic agent for the treatment of cancer and other diseases. In chemical synthesis, this compound has been used as a reagent for the synthesis of a variety of compounds, including quinoline derivatives and other trifluoromethylated compounds. In lab experiments, this compound has been used as a model compound for the study of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate is not fully understood, however, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Inhibition of these enzymes can lead to the accumulation of drugs in the body, which can lead to increased concentrations of drugs in the bloodstream and potentially increased therapeutic effects.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, this compound has been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and differentiation, such as NF-κB.

Advantages and Limitations for Lab Experiments

2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate has several advantages for use in lab experiments, including its low cost and availability, its high solubility in a variety of solvents, and its ability to inhibit certain enzymes and proteins involved in drug metabolism and cell regulation. However, this compound also has some limitations, including its potential toxicity and its limited stability in solution.

Future Directions

There are a variety of potential future directions for 2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate, including further research into its potential applications in drug development, chemical synthesis, and lab experiments. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of novel therapeutic agents and improved lab experiments. Finally, further research into the mechanism of action of this compound could lead to improved understanding of its potential therapeutic effects.

properties

IUPAC Name

2,2,2-trifluoroethyl N-quinolin-8-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-9-5-1-3-8-4-2-6-16-10(8)9/h1-6H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARMLTHMRWDLCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)OCC(F)(F)F)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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